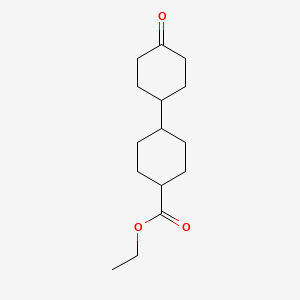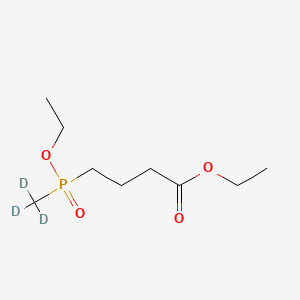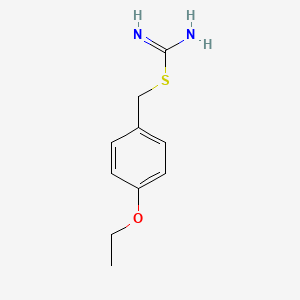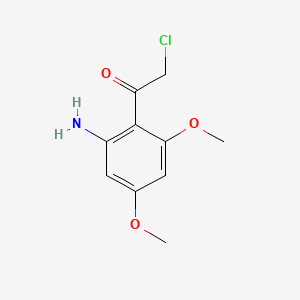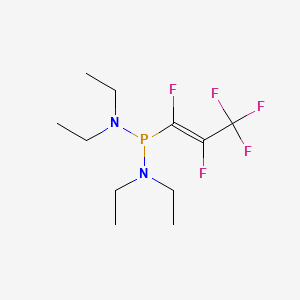
N,N,N',N'-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is a chemical compound with the molecular formula C11H20F5N2P and a molecular weight of 306.26 g/mol . This compound is known for its unique structure, which includes a pentafluoropropenyl group and a phosphonous diamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves several steps. One common method includes the reaction of N,N’-bis(tolylsulfonyl)-1,2-diaminoethane with PhPCl2, yielding the phosphonous diamide. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to 100°C. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonous diamides.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide is utilized in various scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonous diamide moiety can form strong coordination bonds with metal ions, influencing catalytic activity and enzyme function. Additionally, the pentafluoropropenyl group enhances the compound’s reactivity and binding affinity, making it a valuable tool in biochemical and pharmaceutical research .
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar diamide structure but lacks the pentafluoropropenyl group, resulting in different chemical properties and reactivity.
N,N,N’,N’-Tetramethyl ethylenediamine (Temed): Temed is another diamide compound used in biochemical applications, but it does not contain the phosphonous moiety, making it less versatile in coordination chemistry.
The uniqueness of N,N,N’,N’-Tetraethyl-Z-1,2,3,3,3-pentafluoro-1-propenyl phosphonous diamide lies in its combination of the pentafluoropropenyl group and the phosphonous diamide moiety, which imparts distinct chemical properties and reactivity compared to other diamide compounds.
Propriétés
Formule moléculaire |
C11H20F5N2P |
|---|---|
Poids moléculaire |
306.26 g/mol |
Nom IUPAC |
N-[diethylamino-[(Z)-1,2,3,3,3-pentafluoroprop-1-enyl]phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C11H20F5N2P/c1-5-17(6-2)19(18(7-3)8-4)10(13)9(12)11(14,15)16/h5-8H2,1-4H3/b10-9- |
Clé InChI |
RJNBNALTXLLOPS-KTKRTIGZSA-N |
SMILES isomérique |
CCN(CC)P(/C(=C(/C(F)(F)F)\F)/F)N(CC)CC |
SMILES canonique |
CCN(CC)P(C(=C(C(F)(F)F)F)F)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



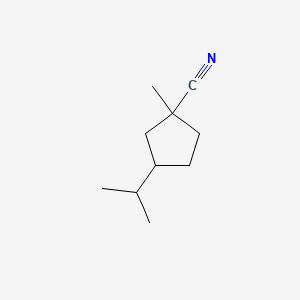
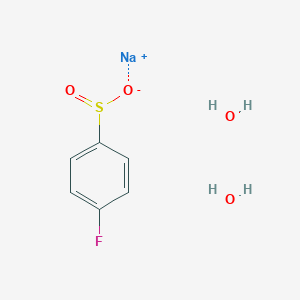
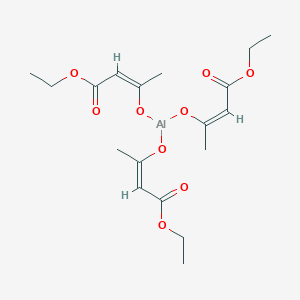
![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
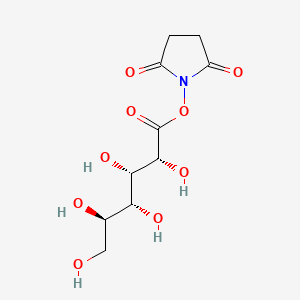
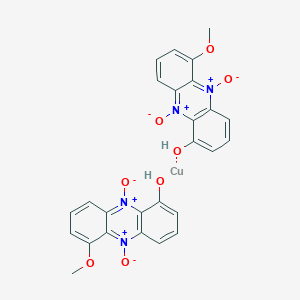
![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
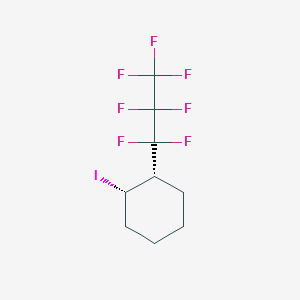
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
